molecular formula C8H5BrS2 B13144045 4-Bromo-2-thiophen-3-ylthiophene CAS No. 105124-99-0

4-Bromo-2-thiophen-3-ylthiophene

Cat. No.: B13144045
CAS No.: 105124-99-0
M. Wt: 245.2 g/mol
InChI Key: OVFYCHJDUISQTN-UHFFFAOYSA-N
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Description

4-Bromo-2-thiophen-3-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4th position and a thiophene ring at the 2nd position of another thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-thiophen-3-ylthiophene can be achieved through several methods. One common approach involves the bromination of 2-thiophen-3-ylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-thiophen-3-ylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

4-Bromo-2-thiophen-3-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-thiophen-3-ylthiophene largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential anticancer activity could involve inhibition of cell proliferation through interaction with DNA or proteins involved in cell cycle regulation .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiophene
  • 2-Bromo-5-chlorothiophene
  • 2-Bromo-3-hexylthiophene

Comparison: 4-Bromo-2-thiophen-3-ylthiophene is unique due to its dual thiophene rings and bromine substitution, which confer distinct electronic properties and reactivity. Compared to other brominated thiophenes, it offers enhanced conjugation and potential for forming more complex structures, making it valuable in advanced material applications .

Properties

CAS No.

105124-99-0

Molecular Formula

C8H5BrS2

Molecular Weight

245.2 g/mol

IUPAC Name

4-bromo-2-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5BrS2/c9-7-3-8(11-5-7)6-1-2-10-4-6/h1-5H

InChI Key

OVFYCHJDUISQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CS2)Br

Origin of Product

United States

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